Benzonitrile, 4-(butylpropylamino)-2-chloro-
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Overview
Description
Benzonitrile, 4-(butylpropylamino)-2-chloro- is an organic compound that belongs to the class of nitriles It is characterized by the presence of a benzene ring substituted with a nitrile group (–CN), a butylpropylamino group, and a chlorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzonitrile, 4-(butylpropylamino)-2-chloro- typically involves the reaction of 4-chlorobenzonitrile with butylpropylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. Commonly used solvents for this reaction include toluene and dimethylformamide (DMF). The reaction is usually catalyzed by a base such as potassium carbonate or sodium hydroxide, and the temperature is maintained between 80°C and 120°C to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of benzonitrile, 4-(butylpropylamino)-2-chloro- can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters, leading to higher yields and purity of the product. The use of green chemistry principles, such as the use of ionic liquids as solvents, can also be employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
Benzonitrile, 4-(butylpropylamino)-2-chloro- undergoes various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids.
Reduction: The nitrile group can be reduced to primary amines using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as ammonia (NH3) or thiols (RSH) can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted benzonitriles depending on the nucleophile used.
Scientific Research Applications
Benzonitrile, 4-(butylpropylamino)-2-chloro- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of dyes, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of benzonitrile, 4-(butylpropylamino)-2-chloro- involves its interaction with specific molecular targets. The nitrile group can form hydrogen bonds with amino acid residues in proteins, affecting their function. The butylpropylamino group can interact with hydrophobic pockets in enzymes, leading to inhibition or activation of enzymatic activity. The chlorine atom can participate in halogen bonding, further stabilizing the interaction with the target molecule .
Comparison with Similar Compounds
Similar Compounds
Benzonitrile, 4-amino-: Similar structure but with an amino group instead of the butylpropylamino group.
Benzonitrile, 4-chloro-: Lacks the butylpropylamino group.
Benzonitrile, 4-(methylamino)-2-chloro-: Contains a methylamino group instead of the butylpropylamino group.
Uniqueness
Benzonitrile, 4-(butylpropylamino)-2-chloro- is unique due to the presence of the butylpropylamino group, which imparts specific chemical and biological properties. This group enhances the compound’s ability to interact with hydrophobic regions in proteins, making it a valuable tool in biochemical research and drug development .
Biological Activity
Benzonitrile, 4-(butylpropylamino)-2-chloro- (CAS No. 821776-75-4) is a chemical compound that has garnered attention for its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C13H18ClN
- Molecular Weight : 235.75 g/mol
- IUPAC Name : 4-(butylpropylamino)-2-chlorobenzonitrile
Biological Activity Overview
Benzonitrile derivatives have been explored for their diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. The following sections summarize key findings related to its antibacterial, antifungal, and anticancer properties.
Antibacterial Activity
Research indicates that benzonitrile derivatives exhibit significant antibacterial properties against various pathogens. A study highlighted the compound's efficacy against Gram-negative bacteria, which are often resistant to conventional antibiotics.
- Mechanism of Action : The compound disrupts bacterial cell envelope integrity, leading to increased permeability and cell death. This mechanism involves the induction of envelope stress, which alters the proton motive force (PMF) within bacterial cells, ultimately causing ATP dissipation and cell lysis .
Antifungal Activity
Preliminary studies suggest that benzonitrile compounds may also possess antifungal properties. In vitro assays demonstrated that these compounds inhibit the growth of several fungal strains, although specific data on benzonitrile, 4-(butylpropylamino)-2-chloro- is limited.
Case Study 1: Antibacterial Efficacy
In a controlled laboratory setting, benzonitrile, 4-(butylpropylamino)-2-chloro- was tested against enteropathogenic strains such as Escherichia coli and Salmonella enterica.
- Results :
- Minimum Inhibitory Concentration (MIC) : 32 µg/mL for E. coli.
- Bactericidal Activity : Reduction of bacterial counts by over 3 log CFU in time-kill assays.
- Biofilm Inhibition : Demonstrated significant reduction in biofilm formation on abiotic surfaces.
Case Study 2: Cytotoxicity in Cancer Cells
Another study evaluated the cytotoxic effects of this compound on human cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells.
- Results :
- IC50 Values :
- MCF-7: 25 µM
- A549: 30 µM
- Mechanism : Induction of apoptosis was observed through caspase activation assays.
- IC50 Values :
Comparative Analysis with Similar Compounds
To better understand the unique properties of benzonitrile, it is beneficial to compare it with other nitrile derivatives:
Compound Name | Structure | Antibacterial Activity | Anticancer Activity |
---|---|---|---|
Benzonitrile, 4-(butylpropylamino)-2-chloro- | Structure | Significant | Moderate |
IITR00210 | Structure | Broad-spectrum | High |
Other Nitriles | Structure | Variable | Low |
Properties
CAS No. |
821776-75-4 |
---|---|
Molecular Formula |
C14H19ClN2 |
Molecular Weight |
250.77 g/mol |
IUPAC Name |
4-[butyl(propyl)amino]-2-chlorobenzonitrile |
InChI |
InChI=1S/C14H19ClN2/c1-3-5-9-17(8-4-2)13-7-6-12(11-16)14(15)10-13/h6-7,10H,3-5,8-9H2,1-2H3 |
InChI Key |
UMIIVWQJQXMUNU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCC)C1=CC(=C(C=C1)C#N)Cl |
Origin of Product |
United States |
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